[1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine: is a chemical compound that belongs to the class of pyrazoles It features a bromophenyl group attached to a pyrazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 4-bromoaniline with hydrazine to form 4-bromo-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonium chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules that can interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. These materials have applications in electronics, coatings, and other high-tech industries.
Mechanism of Action
The mechanism of action of [1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A related compound with similar structural features but lacking the methanamine group.
1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid: Another similar compound with a carboxylic acid group instead of methanamine.
Uniqueness: The presence of the methanamine group in [1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine distinguishes it from other similar compounds. This functional group enhances its reactivity and potential for forming various derivatives, making it a versatile building block in synthetic chemistry and drug development.
Properties
IUPAC Name |
[1-(4-bromophenyl)pyrazol-4-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUHAOWNRUMQKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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